N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has been reported. For instance, the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide was achieved via ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid .Chemical Reactions Analysis
The reaction of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide with a transition metal ion afforded a stable solid compound. The obtained complex has a beige-brown color and is soluble in DMSO and insoluble in water, THF, C2H5OH, EtOAc, and C6H12 .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds related to N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. The derivatives showed broad-spectrum antibacterial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Moreover, these compounds exhibited potent anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer, indicating their potential as therapeutic agents in cancer treatment (Al-Wahaibi et al., 2021).
Antiepileptic Activity
Further research into the structural analogs of this compound has unveiled their potential in treating epilepsy. Novel series of compounds were synthesized, incorporating the core structure coupled with limonene and citral, which underwent evaluation for anticonvulsant activities using various models. The outcomes highlighted the importance of the four binding sites pharmacophore model for anticonvulsant activity, providing insights into the structure-activity relationships among these compounds (Rajak et al., 2013).
Synthesis and Crystal Structure Analysis
The synthesis and structural analysis of related compounds have contributed to understanding the molecular configuration and interactions critical for their biological activities. For example, the crystal structure and Hirshfeld surface analysis of specific derivatives have been determined, providing valuable data on the molecular and crystal structures stabilized by hydrogen bond interactions. This research aids in the rational design of new compounds with improved efficacy and specificity (Prabhuswamy et al., 2016).
Antidiarrheal Agents
Investigations into the therapeutic applications of this compound analogs have also identified potential antidiarrheal agents. A novel series of compounds were synthesized and tested for their ability to inhibit gastrointestinal propulsive activity, showing efficacy comparable to existing antidiarrheal drugs but with a very low order of analgesic activity. This research signifies the potential of these compounds to be developed as safer antidiarrheal medications (Adelstein et al., 1976).
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOOAMYRYFWBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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